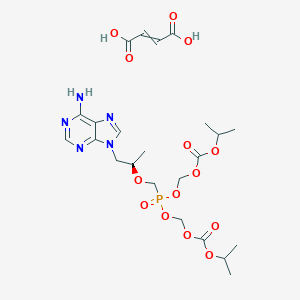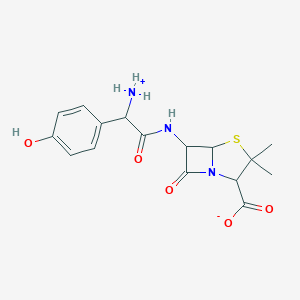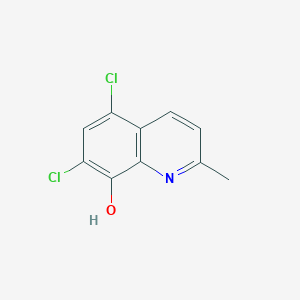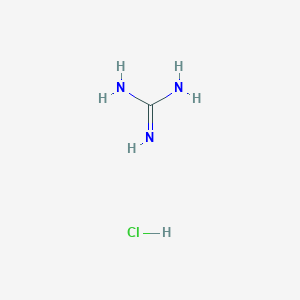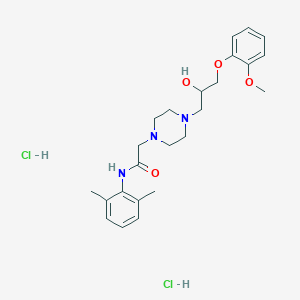
Ranolazin-Dihydrochlorid
Übersicht
Beschreibung
Ranolazine dihydrochloride is a piperazine derivative used primarily as an anti-anginal medication. It is known for its ability to selectively inhibit the late sodium current in cardiac cells, which helps to alleviate symptoms of chronic stable angina pectoris without significantly affecting heart rate or blood pressure . The compound is marketed under the trade name Ranexa and has been approved for use in the United States and Europe .
Wissenschaftliche Forschungsanwendungen
Ranolazine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Mode of Action
Ranolazine dihydrochloride interacts with its primary target, the late phase of the inward sodium channel, by inhibiting its activity . This inhibition reduces intracellular sodium concentrations, which in turn decreases calcium influx via the sodium-calcium exchange process .
Biochemical Pathways
The inhibition of the late phase of the inward sodium current by Ranolazine dihydrochloride affects the sodium-calcium exchange process, leading to decreased cytosolic calcium . This reduction in calcium overload is believed to be critical in alleviating decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .
Pharmacokinetics
Ranolazine dihydrochloride is extensively absorbed after oral administration . The absolute bioavailability ranges from 35% to 50% . Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours .
Result of Action
The molecular and cellular effects of Ranolazine dihydrochloride’s action primarily involve the reduction of intracellular calcium overload . This reduction is believed to alleviate the decreased left ventricular relaxation caused by ischemia and reperfusion . Additionally, it has been shown to suppress the metastatic abilities of certain cancers .
Action Environment
The action, efficacy, and stability of Ranolazine dihydrochloride can be influenced by various environmental factors. For instance, under hypoxic conditions common to growing tumors, Ranolazine dihydrochloride has been shown to inhibit invasiveness of cancer cells . Furthermore, the departure from dose proportionality for this drug is modest, with increases in steady-state C max and area under plasma concentration-time curve (AUC) from 0 to 12 hours of 2.5- and 2.7-fold, respectively .
Biochemische Analyse
Biochemical Properties
Ranolazine dihydrochloride interacts with various enzymes and proteins. At clinically therapeutic levels, it inhibits sodium and potassium ion channel currents . This inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied .
Cellular Effects
Ranolazine dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing intracellular calcium overload, thereby decreasing left ventricular diastolic tension . This is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .
Molecular Mechanism
Ranolazine dihydrochloride exerts its effects at the molecular level through several mechanisms. It inhibits the late phase of the inward sodium current, leading to a reduction in intracellular calcium . This inhibition is believed to be the primary mechanism of action of ranolazine dihydrochloride .
Temporal Effects in Laboratory Settings
The effects of ranolazine dihydrochloride change over time in laboratory settings. The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption .
Dosage Effects in Animal Models
The effects of ranolazine dihydrochloride vary with different dosages in animal models. For instance, in a goat model of lone atrial fibrillation, 10µM ranolazine led to a 40% reduction in the number of ventricular tachycardia episodes .
Metabolic Pathways
Ranolazine dihydrochloride is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 .
Transport and Distribution
Ranolazine dihydrochloride is transported and distributed within cells and tissues. Its protein binding is about 61–64% over the therapeutic concentration range .
Subcellular Localization
Its ability to inhibit sodium and potassium ion channel currents suggests that it may localize to areas of the cell where these channels are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ranolazin-Dihydrochlorid umfasst mehrere wichtige Schritte. Eine gängige Methode beginnt mit der Reaktion von 2-Methoxyphenol mit Epichlorhydrin in Gegenwart von Wasser, Dioxan und Natriumhydroxid, um 1-(2-Methoxyphenoxy)-2,3-Epoxypropan zu bilden . Dieser Zwischenstoff wird dann in Ethanol mit Piperazin kondensiert, um 2-(2-Methoxyphenoxy)-1-(Piperazin-1-yl)ethanol zu ergeben . Der letzte Schritt beinhaltet die Reaktion dieser Verbindung mit 2,6-Dimethylanilin und Chloracetylchlorid in Gegenwart von Triethylamin und Methylendichlorid, um Ranolazin zu produzieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt in der Regel ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um die Synthese zu überwachen und die Qualität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Ranolazin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: Ranolazin kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Die Bedingungen für Substitutionsreaktionen variieren je nach den beteiligten funktionellen Gruppen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Piperazinderivate ergeben können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Biologie: Die Forschung hat ihre Auswirkungen auf den Zellstoffwechsel und die Ionenkanalfunktion untersucht.
Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch Hemmung der späten Phase des einwärtsgerichteten Natriumstroms (INa) während der kardialen Repolarisation aus . Diese Hemmung reduziert die intrazelluläre Natriumkonzentration, was wiederum die Kalziumüberlastung in Herzmuskelzellen verringert. Die Reduktion der Kalziumüberlastung trägt dazu bei, die Myokardrelaxation zu verbessern und die diastolische Wandspannung zu reduzieren, wodurch die Symptome der Angina gelindert werden . Darüber hinaus wurde gezeigt, dass Ranolazin andere Ionenkanäle hemmt, einschließlich Kaliumkanäle, was zu seinen antiarrhythmischen Wirkungen beitragen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Ranolazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Ranolazine can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Ranolazine can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted piperazine derivatives .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ivabradin: Ein weiteres Antianginikum, das durch Hemmung des If-Stroms im Sinusknoten wirkt und die Herzfrequenz senkt.
Amlodipin: Ein Kalziumkanalblocker, der zur Behandlung von Angina und Bluthochdruck eingesetzt wird.
Betablocker: Wie Metoprolol, die die Herzfrequenz und den Myokardsauerstoffbedarf senken.
Einzigartigkeit
Ranolazin-Dihydrochlorid ist in seinem Wirkmechanismus einzigartig, da es den späten Natriumstrom selektiv hemmt, ohne Herzfrequenz oder Blutdruck signifikant zu beeinflussen . Dies macht es zu einer wertvollen Option für Patienten, die andere Antianginika aufgrund ihrer Auswirkungen auf Herzfrequenz und Blutdruck möglicherweise nicht vertragen .
Eigenschaften
CAS-Nummer |
95635-56-6 |
|---|---|
Molekularformel |
C24H34ClN3O4 |
Molekulargewicht |
464.0 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H |
InChI-Schlüssel |
HIWSKCRHAOKBSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl |
Aussehen |
Powder |
Löslichkeit |
>75.1 [ug/mL] (The mean of the results at pH 7.4) |
Synonyme |
43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ranolazine Dihydrochloride in treating angina?
A1: Ranolazine Dihydrochloride acts as an inhibitor of late sodium current (INa,L) in cardiac myocytes [, ]. This action reduces intracellular sodium overload, subsequently decreasing calcium influx and mitigating myocardial ischemia. This mechanism differentiates it from traditional antianginal agents like calcium channel blockers and nitrates, making it a valuable therapeutic option.
Q2: What are the major degradation products observed during forced degradation studies of Ranolazine Dihydrochloride?
A2: Forced degradation studies, as detailed in one of the papers [], revealed that Ranolazine Dihydrochloride undergoes degradation under acidic, basic, oxidative, and dry heat conditions. The identified degradation products are o-Methoxyphenol and 2,6-Dimethylaniline. Interestingly, the drug remained stable under wet heat and UV light exposure.
Q3: How was the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for Ranolazine Dihydrochloride validated?
A3: The researchers employed a comprehensive validation procedure for the developed RP-HPLC method []. This involved assessing various parameters including accuracy, precision, linearity, specificity, robustness, limit of detection, and limit of quantification. The method demonstrated the ability to effectively separate and quantify Ranolazine Dihydrochloride from its degradation products, making it suitable for stability studies and quality control.
Q4: Has Ranolazine Dihydrochloride demonstrated any antiviral potential?
A4: Interestingly, a study [] explored the potential of repurposing existing drugs, including Ranolazine Dihydrochloride, for antiviral activity against influenza A virus. Computational analysis suggested Ranolazine Dihydrochloride could interact with the sodium channel voltage-gated type v alpha subunit (SCN5A). Experimental validation confirmed that Ranolazine Dihydrochloride exhibited significant plaque reduction in Madin Darby canine kidney (MDCK) cells and showed antiviral activity in both MDCK and adenocarcinoma human alveolar basal epithelial (A549) cell lines. This highlights the possibility of Ranolazine Dihydrochloride having a broader therapeutic application beyond its established use as an antianginal agent.
Q5: What are the limitations of Ranolazine Dihydrochloride as an anti-atrial fibrillation agent?
A5: While Ranolazine Dihydrochloride shows promise in managing atrial fibrillation, research [] suggests its efficacy might be limited. Electropharmacological studies in halothane-anesthetized dogs revealed that while Ranolazine Dihydrochloride prolongs atrial and ventricular effective refractory periods, it also exhibits cardiodepressive effects and delays ventricular depolarization and repolarization. The calculated ΔAERP/ΔVERP ratio for Ranolazine Dihydrochloride suggests a potentially lower efficacy compared to drugs like dronedarone, amiodarone, bepridil, and dl-sotalol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



